molecular formula C7H10N2O B1593770 (4-Methoxyphenyl)hydrazine CAS No. 3471-32-7

(4-Methoxyphenyl)hydrazine

Cat. No. B1593770
CAS RN: 3471-32-7
M. Wt: 138.17 g/mol
InChI Key: PVRSIFAEUCUJPK-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)hydrazine, also known as 4-Methyl-2-phenylhydrazine, is an organic compound with the chemical formula C7H10N2. It is an aromatic amine that is used in a variety of scientific applications, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. 4-Methoxyphenyl)hydrazine has a wide range of properties and reactions, making it a useful molecule for a variety of research applications.

Scientific Research Applications

1. Preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole

  • Summary of Application : (4-Methoxyphenyl)hydrazine hydrochloride is used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole . This compound could be used in various chemical reactions as a reagent.
  • Results or Outcomes : The outcome of this application is the successful synthesis of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole .

2. Determination of Hydrazine in Various Water Samples

  • Summary of Application : (4-Methoxyphenyl)hydrazine is used in the development of a voltammetric sensor for the determination of hydrazine in various water samples . This is important for environmental monitoring as hydrazine and its derivatives are classified as environmental pollutants .
  • Methods of Application : The application of zinc-layered hydroxide-3(4-methoxyphenyl) propionate (ZLH-MPP) nanocomposite as a suitable mediator in a voltammetric sensor for the determination of hydrazine by square wave voltammetry (SWV) were evaluated . The ZLH-MPP modified glassy carbon electrode exhibited a good sensitivity in 0.7 M Na2SO4, pH 10.0 and using square wave parameter of 120 Hz frequency, 25 mV pulse size and 3 mV step size .
  • Results or Outcomes : The SWV response showed a linear dependence of the peak current to the concentration in the range of 1.0 x 10-6 – 1.0 x 10-4 M hydrazine with limit of detection 6.7 x 10–7 M and correlation coefficient of 0.9966 . The presence of 200 fold of metal ions and 500 fold organic substances in excess to the concentration of hydrazine did not interfere .

3. Synthesis of Hydrazone Derivatives

  • Summary of Application : Hydrazone derivatives, including those derived from (4-Methoxyphenyl)hydrazine, have been studied for their unique biological activities . These compounds have been found to target cell death pathways like apoptosis, necrosis, and autophagy .
  • Results or Outcomes : The outcome of this application is the successful synthesis of hydrazone derivatives that have potential applications in cancer treatment .

4. Preparation of 1,2,4-Triazole Containing Hydrazide-Hydrazones

  • Summary of Application : (4-Methoxyphenyl)hydrazine is used in the preparation of 1,2,4-triazole containing hydrazide-hydrazones . These compounds have potential applications in medicinal chemistry .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 1,2,4-triazole containing hydrazide-hydrazones .

5. Synthesis of Hydrazone-Schiff Bases

  • Summary of Application : (4-Methoxyphenyl)hydrazine is used in the preparation of hydrazone-Schiff bases . These compounds have potential applications in medicinal chemistry .
  • Results or Outcomes : The outcome of this application is the successful synthesis of hydrazone-Schiff bases .

6. Synthesis of Quinazolines

  • Summary of Application : (4-Methoxyphenyl)hydrazine is used in the preparation of quinazolines . These compounds have been reported to possess high anti-inflammatory and analgesic activity .
  • Results or Outcomes : The outcome of this application is the successful synthesis of quinazolines .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or inhaled. It may cause allergic skin reactions .

properties

IUPAC Name

(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRSIFAEUCUJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188269
Record name (4-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)hydrazine

CAS RN

3471-32-7
Record name (4-Methoxyphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3471-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)hydrazine
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Record name (4-Methoxyphenyl)hydrazine
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Record name (4-methoxyphenyl)hydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
R Durgaryan, J Simokaitiene, A Dabuliene, D Volyniuk… - Synthetic Metals, 2022 - Elsevier
In a quest of exploitation of low-cost chemistry for the preparation of hole-transporting materials, we investigated the synthesis of N,N-di(4-methoxyphenyl)hydrazones and the …
Number of citations: 3 www.sciencedirect.com
K Shyam, RT Hrubiec, R Furubayashi… - Journal of medicinal …, 1987 - ACS Publications
A series of l, 2-bis (sulfonyl) hydrazines was synthesized and evaluated for antineoplastic activity against the L1210 leukemia and the B16 melanoma. The most active agent to emerge …
Number of citations: 38 pubs.acs.org
JL Frahn, RJ Illman - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… but that little or no cleavage of the 4-methoxyphenylhydrazine to give 4-anisidine then occurs, … Like 4-methoxyphenylhydrazine, the 4-ethoxy derivative was prepared in acceptable yield …
Number of citations: 11 www.publish.csiro.au
NG Shikhaliyev, UF Askerova, SH Mukhtarova… - Russian Journal of …, 2020 - Springer
The transformation of N-substituted N-methoxybenzaldehyde hydrazones into the corresponding 1,2-diazabuta-1.3-dienes under the action of carbon tetrachloride in the presence of …
Number of citations: 1 link.springer.com
AP Gulea, NL Mitkevich, YM Chumakov… - Russian Journal of …, 2019 - Springer
4-(2-Methoxyphenyl)-, 4-(3-methoxyphenyl)-, and 4-(4-memoxyphenyl)-2-[(5-mttofuryl)methylene]-hydrazine carboxamide (HL 1–3 ) react with hydrates of cobalt (nickel, copper) …
Number of citations: 6 link.springer.com
J Verbeek, J Eriksson, S Syvänen, M Huisman… - EJNMMI radiopharmacy …, 2018 - Springer
Background Several P-glycoprotein (P-gp) substrate tracers are available to assess P-gp function in vivo, but attempts to develop a tracer for measuring expression levels of P-gp have …
Number of citations: 6 link.springer.com
RE Sammelson, CD Gurusinghe, JM Kurth… - The Journal of …, 2002 - ACS Publications
An efficient and selective method for the synthesis of spiro-fused (C5)-isoxazolino-(C4)-pyrazolones (C) is reported. The process consists of utilizing the Baylis−Hillman reaction or a …
Number of citations: 41 pubs.acs.org
MA Carvalho, S Esperanca, T Esteves, MF Proença - 2007 - Wiley Online Library
7,8‐Dihydropyrimido[5,4‐d]pyrimidines 4 were isolated in very good yields by treatment of 9‐aryl‐6‐cyanopurines 1 with primary amines. Nucleophilic attack of the amine on C8 of the …
FG Wurfer, V Badea - Molbank, 2021 - mdpi.com
4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol (4) was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (5) in alkaline conditions …
Number of citations: 3 www.mdpi.com
JY Wang, K Choi, SJ Zuend, K Borate… - Angewandte Chemie …, 2021 - Wiley Online Library
… For example, the reaction of electron-rich chloroarene 1 f with KOH as base gave a low yield (29 %) of 4-methoxyphenyl hydrazine, but that with NaOtBu gave 84 % isolated yield. In a …
Number of citations: 14 onlinelibrary.wiley.com

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